((4-((4-氟苯基)乙炔基)苯基)乙炔基)三甲基硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

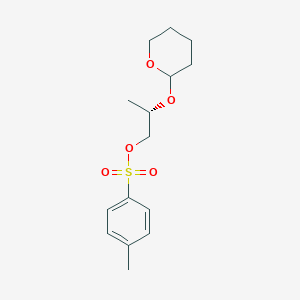

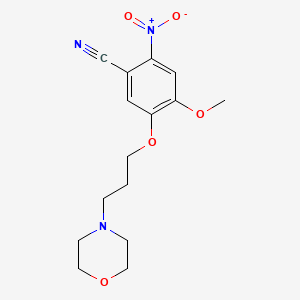

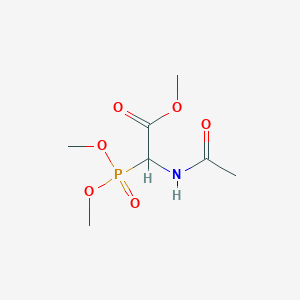

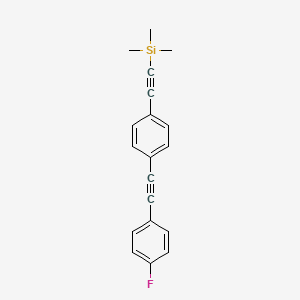

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane, also known as 4-((4-FEPE)TMS), is a type of organosilicon compound1. This compound is a derivative of the organosilicon compound trimethylsilane (TMS), which is a common reagent used in organic synthesis1.

Synthesis Analysis

The compound has been used in the synthesis of fluoro-aromatic compounds through nucleophilic substitution, which is vital in pharmaceutical and agrochemical industries1. In Grignard syntheses, the trimethylsilyl group can protect the terminal ethynyl group, an important step in organic synthesis1. It’s used in the silylation of ethynyl and ethenyl derivatives, which is a crucial step in the modification of organic compounds1.

Molecular Structure Analysis

The molecular formula of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is C19H17FSi1. The InChI Key is XBFCWOQPNQXDMH-UHFFFAOYSA-N1.

Chemical Reactions Analysis

The compound assists in forming crosslinked networks in materials, which is significant for developing advanced materials with specific properties1. It has been used in the synthesis of novel aromatic alkynyl silanes for liquid crystal displays, which are essential components in modern electronic devices1. This compound is involved in photoreactions leading to various organic products, crucial in understanding and developing photochemical processes1.

Physical And Chemical Properties Analysis

The molecular weight of((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is 292.4 g/mol1. The InChI is 1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H31.科学研究应用

合成和化学反应

氟芳香族化合物的合成:该化合物已用于通过亲核取代合成氟芳香族化合物,这在制药和农用化学工业中至关重要 (张、文和杜,1990)。

格林尼亚反应:在格林尼亚合成中,三甲基甲硅烷基可以保护末端乙炔基,这是有机合成中的重要一步 (Eaborn、Thompson 和 Walton,1967)。

有机合成中的硅烷化:它用于乙炔基和乙烯基衍生物的硅烷化,这是有机化合物改性的关键步骤 (Jouikov 和 Salaheev,1996)。

交联网络形成:该化合物有助于在材料中形成交联网络,这对于开发具有特定性能的先进材料非常重要 (Srinivasan、Hedrick、Miller 和 Pietro,1997)。

材料科学和光反应

液晶性质:它已被用于合成新型芳香族炔基硅烷,用于液晶显示器,这是现代电子设备中的基本组件 (Srinivasa 和 Hariprasad,2014)。

有机化学中的光反应:该化合物参与光反应,生成各种有机产物,这对于理解和开发光化学过程至关重要 (Park,2007)。

杂化有机-无机网络:它用于合成杂化有机-无机材料,这些材料在涂料、传感器和催化剂等各个领域都有应用 (Shea、Loy 和 Webster,1992)。

安全和危害

未来方向

As ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is a type of organosilicon compound, it has potential in the fields of organic synthesis, materials science, and biochemistry1. Its future directions could include further exploration of its properties and potential applications in these fields.

属性

IUPAC Name |

2-[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethynyl-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFCWOQPNQXDMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474301 |

Source

|

| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |

CAS RN |

910467-79-7 |

Source

|

| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。